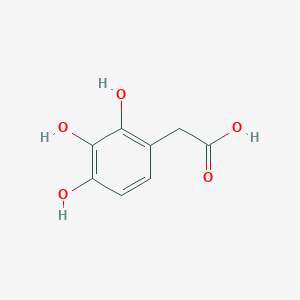
(2,3,4-Trihydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trihydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of three hydroxyl groups attached to a benzene ring and an acetic acid moiety. This compound is known for its antioxidant properties and is found in various natural sources, including plants and fruits. Its chemical structure allows it to participate in various biochemical and pharmacological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of bromination followed by hydroxylation. For instance, 2-bromo-1-(2,3,4-trihydroxyphenyl)ethanone can be synthesized by brominating 2-hydroxyacetophenone in acetic acid under light irradiation . This intermediate can then be hydrolyzed to yield 2-(2,3,4-trihydroxyphenyl)acetic acid.
Industrial Production Methods
Industrial production of 2-(2,3,4-trihydroxyphenyl)acetic acid may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Esterified or etherified products.
Aplicaciones Científicas De Investigación
2-(2,3,4-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an antioxidant in various chemical reactions.
Biology: Studied for its role in plant metabolism and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(2,3,4-trihydroxyphenyl)acetic acid primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4,6-Trihydroxyphenyl)acetic acid: Similar structure but different hydroxyl group positions.
Protocatechuic acid: Contains two hydroxyl groups at the 3 and 4 positions.
Gallic acid: Contains three hydroxyl groups at the 3, 4, and 5 positions.
Uniqueness
2-(2,3,4-Trihydroxyphenyl)acetic acid is unique due to its specific hydroxyl group arrangement, which influences its reactivity and antioxidant properties. This specific arrangement allows it to participate in unique biochemical pathways and exhibit distinct pharmacological effects compared to its analogs .
Propiedades
Número CAS |
26446-57-1 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2-(2,3,4-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(10)11)7(12)8(5)13/h1-2,9,12-13H,3H2,(H,10,11) |
Clave InChI |
OPRGVEJZGLRURR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















